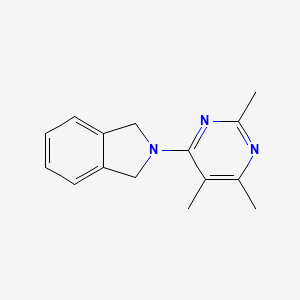![molecular formula C14H13F2N3 B6457327 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole CAS No. 2548988-17-4](/img/structure/B6457327.png)
1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole” is a complex organic molecule that contains a difluoromethyl group attached to a pyrimidine ring, which is further connected to an indole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation processes have seen significant advances in recent years . These processes often involve the formation of X–CF2H bonds, where X can be various elements such as carbon, oxygen, nitrogen, or sulfur .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, or mass spectrometry. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Difluoromethylation reactions, for example, can involve various methods including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Unfortunately, such data is not available .科学的研究の応用
DFMI has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a wide range of organic compounds, including indole derivatives, pyrimidine derivatives, and fluoroalkylated compounds. It has also been used in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of the enzyme phosphodiesterase. In addition, DFMI has been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
作用機序
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . The inhibition of SDH can lead to the death of the pathogen .
Mode of Action
The compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It interferes with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, thus disrupting the energy production within the pathogen and leading to its death .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle . By inhibiting the action of succinate dehydrogenase, it disrupts the cycle, which is crucial for the production of ATP, the main energy source for cells . This disruption leads to energy deprivation within the pathogen, causing its death .
Pharmacokinetics
They have also shown good human pharmacokinetics and minimum adverse events in clinical trials .
Result of Action
The primary result of the compound’s action is the death of the pathogen . By inhibiting the succinate dehydrogenase, the compound disrupts the energy production within the pathogen, leading to its death . This makes it a potential candidate for use as a fungicide .
実験室実験の利点と制限
DFMI has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used to synthesize a wide range of organic compounds. However, DFMI also has several limitations. It is a toxic compound and should be handled with care. In addition, it is a relatively unstable compound and should be stored at low temperatures.
将来の方向性
There are a number of potential future directions for the use of DFMI in scientific research. It could be used to synthesize a wider range of compounds, including those with potential therapeutic applications. In addition, further research could be conducted to better understand the biochemical and physiological effects of DFMI. Finally, DFMI could be used as a catalyst in organic reactions, allowing for the synthesis of complex molecules in a more efficient manner.
合成法
DFMI can be synthesized through a variety of methods. One common method is the direct fluorination of 2-methylpyrimidine-4-carboxylic acid using a mixture of fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI). This method has been used to synthesize DFMI in yields of up to 95%. Another method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with trifluoromethylsulfonyl chloride in the presence of a base, such as potassium carbonate. This method has been used to synthesize DFMI in yields of up to 99%.
Safety and Hazards
特性
IUPAC Name |
1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3/c1-9-17-11(14(15)16)8-13(18-9)19-7-6-10-4-2-3-5-12(10)19/h2-5,8,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBGUAVNLGZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC3=CC=CC=C32)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride](/img/structure/B6457256.png)
![4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457258.png)
![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)
![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)
![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)
![3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457285.png)
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)
![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)
![1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457300.png)

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)
![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)
